6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid
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Description
6-Oxo-2-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.216. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
This compound is involved in various synthesis and reaction studies, demonstrating its versatility in chemical transformations. For instance, Kappe and Roschger (1989) explored reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, showing their utility in creating pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions. Their research also highlighted the Dimroth-like rearrangement and intramolecular Friedl-Crafts acylation as methods for generating indeno[1,2-d]pyrimidines from these compounds (Kappe & Roschger, 1989).
Electrochemical Studies
The electrochemical behavior of related pyrimidine derivatives has been studied, providing insights into their oxidation mechanisms. Dryhurst (1976) investigated the electrochemical oxidation of oxipurinol, a pyrimidine derivative, elucidating its oxidation process and identifying the formation of several novel compounds through electrochemical reactions (Dryhurst, 1976).
Antimicrobial Activity
Research on pyrimidine derivatives has also shown potential antimicrobial applications. Ghashang, Mansoor, and Aswin (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives using a simple, solvent-free condensation method. These compounds were evaluated for their in vitro antimicrobial activity, showing promising results against various bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013).
Biological Activities
Studies on the biological activities of pyrimidine derivatives reveal their potential in medical and pharmaceutical applications. Mohideen, Rasheeth, Huq, and Nizar (2008) reported on the crystal structure of a pyrimidine derivative, highlighting its biological relevance through the observation of intermolecular hydrogen bonds, which could be indicative of its interaction with biological targets (Mohideen, Rasheeth, Huq, & Nizar, 2008).
Properties
IUPAC Name |
2-(oxan-4-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9-7(10(14)15)5-11-8(12-9)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNSQYRBIXBDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(C(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.